molecular formula C10H13N5O3 B136610 (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol CAS No. 142635-42-5

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol

Cat. No. B136610
M. Wt: 251.24 g/mol
InChI Key: VFKHECGAEJNAMV-HETMPLHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol, commonly known as acyclovir, is an antiviral medication used to treat herpes simplex virus (HSV) infections, varicella-zoster virus (VZV) infections, and Epstein-Barr virus (EBV) infections. It was first synthesized in the 1970s and has since become a widely used antiviral drug.

Mechanism Of Action

Acyclovir is a nucleoside analogue, meaning it mimics the structure of a nucleoside, a building block of DNA. When the virus attempts to replicate its DNA, acyclovir is incorporated into the viral DNA chain, causing premature termination of the chain and preventing further replication.

Biochemical And Physiological Effects

Acyclovir has a low toxicity profile and is generally well-tolerated in patients. Its main side effect is mild gastrointestinal upset. Acyclovir is metabolized by the liver and excreted in the urine. It has a short half-life of approximately 3 hours and is administered orally or intravenously.

Advantages And Limitations For Lab Experiments

Acyclovir is a valuable tool for studying viral replication and the mechanism of action of antiviral drugs. Its specific activity against (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol, VZV, and EBV allows for targeted studies of these viruses. However, its high cost and complex synthesis method may limit its use in some research settings.

Future Directions

1. Development of new nucleoside analogues with improved activity against a broader range of viruses.
2. Investigation of the potential use of acyclovir in the treatment of other viral infections, such as CMV and HPV.
3. Study of the long-term effects of acyclovir use, particularly in immunocompromised patients.
4. Development of new methods for synthesizing acyclovir that are more cost-effective and scalable.
5. Investigation of the potential use of acyclovir in combination with other antiviral drugs to improve efficacy and reduce the development of drug resistance.

Synthesis Methods

Acyclovir is synthesized from guanine, a naturally occurring nucleobase found in DNA and RNA. The synthesis involves several steps, including the protection of the guanine nitrogen atoms, the formation of a cyclopentane ring, and the deprotection of the nitrogen atoms to yield acyclovir. The synthesis is complex and requires specialized equipment and expertise.

Scientific Research Applications

Acyclovir has been extensively studied for its antiviral activity against (1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol, VZV, and EBV. It works by inhibiting the viral DNA polymerase, preventing the virus from replicating and spreading. Acyclovir has also been studied for its potential use in the treatment of other viral infections, such as cytomegalovirus (CMV) and human papillomavirus (HPV).

properties

CAS RN

142635-42-5

Product Name

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol

InChI

InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1

InChI Key

VFKHECGAEJNAMV-HETMPLHPSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N

SMILES

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N

synonyms

(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol
4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol
4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol
5'-noraristeromycin
noraristeromycin

Origin of Product

United States

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